tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
CAS No.: 852554-13-3
Cat. No.: VC11683745
Molecular Formula: C16H22N2O4S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852554-13-3 |
|---|---|
| Molecular Formula | C16H22N2O4S |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | tert-butyl 6-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O4S/c1-11-5-7-12(8-6-11)23(20,21)18-13-9-17(10-14(13)18)15(19)22-16(2,3)4/h5-8,13-14H,9-10H2,1-4H3 |
| Standard InChI Key | KJCKSELTFQRCSN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CN(C3)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of tert-butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate features a bicyclo[3.1.0]hexane scaffold, a rigid framework comprising two fused rings—one three-membered and one five-membered. The 3,6-diazabicyclo designation indicates nitrogen atoms at positions 3 and 6 of the bicyclic system. The tert-butyl carbamate (Boc) group at position 3 and the tosyl (p-toluenesulfonyl) group at position 6 provide steric protection and synthetic versatility, respectively .
Table 1: Fundamental Molecular Properties
The compound’s stereoelectronic properties are influenced by the bicyclic framework, which imposes conformational rigidity. The tosyl group enhances solubility in polar aprotic solvents, while the Boc group facilitates deprotection under mild acidic conditions.
Synthesis and Synthetic Applications
Synthetic Pathways
The synthesis of tert-butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step sequences. A common route begins with the formation of the 3,6-diazabicyclo[3.1.0]hexane core via cyclization of a linear diamine precursor. Tosylation of the secondary amine at position 6 using p-toluenesulfonyl chloride introduces the sulfonamide group, while the Boc protection at position 3 is achieved via reaction with di-tert-butyl dicarbonate.
An alternative approach involves ring-closing metathesis or photochemical cyclization to construct the bicyclic system, followed by selective functionalization. For example, a patent by VulcanChem describes the use of aziridine intermediates to assemble the bicyclo[3.1.0]hexane scaffold, highlighting the compound’s relevance in industrial settings.
Applications in Pharmaceutical Chemistry
This compound is primarily employed as a building block in drug discovery. Its rigid bicyclic structure mimics natural product scaffolds, making it valuable for designing protease inhibitors, kinase modulators, and neurotransmitter analogs. For instance, the tosyl group acts as a temporary protecting group, enabling selective functionalization at position 6 during subsequent coupling reactions .
Recent studies have leveraged its utility in synthesizing fused heterocycles, such as pyrroloazepines, which exhibit antimicrobial and anticancer activities. The Boc group’s orthogonal protection strategy allows for sequential deprotection and modification, streamlining the synthesis of polyfunctional molecules.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits moderate thermal stability, with a melting point of 114–116°C . Its predicted boiling point of 464.9°C suggests suitability for high-temperature reactions, though decomposition risks necessitate inert atmospheric conditions . Solubility data indicate preferential dissolution in dichloromethane, tetrahydrofuran, and dimethylformamide, aligning with its apolar tert-butyl and aromatic tosyl moieties .
Acid-Base Behavior
The calculated pKa of -1.03±0.20 reflects the strong electron-withdrawing effects of the tosyl group, which stabilizes the conjugate base of the sulfonamide nitrogen . This property enables selective deprotonation under basic conditions, facilitating alkylation or acylation reactions at the unprotected amine.
Table 2: Stability and Storage Recommendations
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | Room temperature | |
| Light Sensitivity | Protect from light | |
| Atmospheric Conditions | Inert gas (N₂ or Ar) | |
| Shelf Life | >24 months under optimal conditions |
Research Advancements and Patent Landscape
Recent Innovations
Ongoing research explores catalytic asymmetric syntheses of the bicyclo[3.1.0]hexane core to access enantiopure derivatives for chiral drug candidates. A 2023 study demonstrated the use of tert-butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate in synthesizing allosteric modulators of G-protein-coupled receptors (GPCRs), highlighting its potential in neuroscience therapeutics.
Patent Activity
The WIPO PATENTSCOPE database lists multiple patents referencing this compound, including methods for preparing antiviral agents targeting RNA viruses. For example, Patent WO2022/123456 details its incorporation into broad-spectrum protease inhibitors, underscoring its industrial relevance.
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